molecular formula C4H3ClNNaO3S B13205935 Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

Cat. No.: B13205935
M. Wt: 203.58 g/mol
InChI Key: UFLHRWZXLQUBKV-UHFFFAOYSA-M
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Description

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate is an organosulfur compound featuring a 1,2-oxazole core substituted with a chlorine atom at position 5, a methyl group at position 3, and a sulfinate (-SO₂⁻) group at position 4. The sodium counterion enhances its solubility in polar solvents, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and as a nucleophile in sulfonation processes. Its structural and electronic properties are critical to its reactivity, which distinguishes it from related heterocyclic sulfinates and sulfur-containing derivatives.

Properties

Molecular Formula

C4H3ClNNaO3S

Molecular Weight

203.58 g/mol

IUPAC Name

sodium;5-chloro-3-methyl-1,2-oxazole-4-sulfinate

InChI

InChI=1S/C4H4ClNO3S.Na/c1-2-3(10(7)8)4(5)9-6-2;/h1H3,(H,7,8);/q;+1/p-1

InChI Key

UFLHRWZXLQUBKV-UHFFFAOYSA-M

Canonical SMILES

CC1=NOC(=C1S(=O)[O-])Cl.[Na+]

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis typically starts from 5-chloro-3-methyl-1,2-oxazole-4-carboxylic acid or its derivatives.
  • Introduction of the sulfinate group generally involves transformation of the corresponding sulfonyl chloride or sulfone intermediate.

Preparation via Sulfonyl Chloride Intermediate

A plausible synthetic route involves:

  • Nitration and Chlorination of 5-methylisoxazole derivatives:

    • 5-Methylisoxazole-3-carboxylic acid can be nitrated using sulfuric acid and potassium nitrate at 50°C to form nitro-substituted intermediates with good yields (~70%).
    • Chlorination of the carboxylic acid derivative to sulfonyl chloride can be achieved using reagents such as phosphorus oxychloride (POCl3) under controlled conditions.
  • Conversion to Sulfonyl Chloride:

    • The 5-chloro-3-methyl-1,2-oxazole-4-carboxylic acid derivative is converted to the corresponding sulfonyl chloride by reaction with POCl3 or thionyl chloride (SOCl2), typically under reflux conditions.
  • Reduction to Sodium Sulfinate:

    • The sulfonyl chloride intermediate is then reduced by sodium sulfite or sodium bisulfite under aqueous conditions to yield the sodium sulfinate salt.
    • Alternatively, sodium borohydride can be used to reduce sulfones (if a sulfone intermediate is prepared) to sodium sulfinates.

Alternative Electrochemical and Catalytic Methods

  • Electrochemical oxidative amination methods have been developed for sulfonamide synthesis from sodium sulfinates, suggesting potential for mild preparation conditions for sulfinates themselves.
  • Catalytic sulfenylation reactions using scandium triflate (Sc(OTf)3) can facilitate the formation of sulfonyl derivatives from sodium sulfinates, indicating that catalytic systems may be adapted for sulfinate preparation and functionalization.

Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Nitration of 5-methylisoxazole-3-carboxylic acid with KNO3/H2SO4 at 50°C for 4 h 70 Formation of 5-methyl-4-nitro-1,2-oxazole-3-carboxylic acid
Chlorination of carboxylic acid to sulfonyl chloride with POCl3 reflux Moderate to high (not specified) Key intermediate for sulfinate synthesis
Reduction of sulfonyl chloride with Na2SO3 in aqueous medium Variable, generally good Standard method for sodium sulfinate preparation
Reductive cleavage of sulfone with NaBH4 High (reported for related compounds) Alternative route to sulfinates

Research Discoveries and Perspectives

  • Stability and Purity: Sodium sulfinates are often hygroscopic and sensitive to oxidation, requiring careful handling and storage. Fluorinated and heteroaryl sulfinates have been prepared as stable, pure white solids with confirmed elemental analysis.

  • Scalability: Methods involving sulfonyl chlorides and sodium sulfite reduction are scalable and have been adapted for industrial synthesis of various sodium sulfinates.

  • Chiral Sulfinates: Enantiomerically pure sulfinates have been synthesized via oxidation and cleavage of chiral mercaptopyrimidines, expanding the utility of sulfinates in asymmetric synthesis.

  • Functional Group Tolerance: The sulfinates tolerate a range of substituents, including electron-withdrawing groups such as chlorine on the isoxazole ring, which is relevant for this compound.

  • Applications: These sulfinates serve as sulfonylation agents in the synthesis of sulfonamides, thiosulfonates, and other sulfur-containing compounds, important in medicinal chemistry.

Summary Table of Preparation Methods for this compound

Method Starting Material Key Reagents Conditions Yield Comments
Reduction of sulfonyl chloride 5-chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride Sodium sulfite (Na2SO3) Aqueous, mild heating Good Most common, straightforward
Reductive cleavage of sulfone Corresponding sulfone derivative Sodium borohydride (NaBH4) Mild, aqueous or organic solvents High Clean reaction, stable intermediates
Organometallic + DABSO method 5-chloro-3-methyl-1,2-oxazole-4-bromide or iodide Organolithium or Grignard + DABSO Low temp, inert atmosphere Moderate to high Requires halide precursor, more complex
Oxidation and cleavage of mercaptopyrimidine analogs Chiral mercaptopyrimidines m-CPBA, sodium methoxide Mild, two-step High For chiral sulfinates, less common

Chemical Reactions Analysis

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can convert the sulfinate group to a thiol or sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfonates, thiols, and substituted oxazoles.

Scientific Research Applications

While the search results do not provide direct information on the applications of "Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate," they do offer insights into related compounds and their uses, which can help infer potential applications.

Isoxazole Compounds

  • Pesticides: Isoxazole compounds can be used as pesticides, miticides, ovicides, and nematocides . They have a controlling effect on mites and/or ova that have acquired resistance to existing miticides .
  • Nematocides: Isoxazole compounds have demonstrated nematocidal activity against nematodes such as root-knot nematode and root-lesion nematode .

Sodium Sulfinates

  • Versatile Building Blocks: Sodium sulfinates are versatile building blocks for preparing organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Other relevant compounds

  • BACE1 Inhibitors: Isoxazole derivatives have been explored for Alzheimer's disease treatment as inhibitors of β-secretase (BACE1) .
  • Amyris texana extract: An extract of the Texas native plant Amyris texana was found to have selective activity against MDA-MB-453 cells, a model of the luminal androgen receptor (LAR) .

Given the information, "this compound" may have applications in:

  • Creating organosulfur compounds
  • Pesticide development
  • Pharmaceutical research

Mechanism of Action

The mechanism of action of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate involves its interaction with specific molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical pathways. The chloro group enhances its reactivity, allowing it to form covalent bonds with target molecules. These interactions can inhibit or modulate the activity of enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to three key analogues:

a) 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic Acid (CAS 1239758-91-8)
  • Structure : Shares the 1,2-oxazole core with chlorine and methyl substituents at positions 5 and 3 but replaces the sulfinate group with an acetic acid (-CH₂COOH) moiety at position 4.
  • Molecular Formula: C₆H₆ClNO₃
  • Molar Mass : 175.57 g/mol
  • Key Properties :
    • Density: 1.449 g/cm³ (predicted)
    • pKa: 3.70 (predicted), indicating moderate acidity due to the carboxylic acid group .
b) 5-Chloro-3-Methyl-1,2,4-Oxadiazole (CAS 67869-91-4)
  • Structure : Differs in the heterocyclic core (1,2,4-oxadiazole vs. 1,2-oxazole), with chlorine and methyl groups at positions 5 and 3.
c) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Structure : Features a pyrazole core instead of oxazole, with a sulfanyl (-S-) group and trifluoromethyl substituent.
  • Key Properties: The sulfanyl group (-S-) is less polar and less acidic than the sulfinate (-SO₂⁻), reducing its utility in ionic reactions.

Physicochemical Properties

Property Sodium 5-Chloro-3-Methyl-1,2-Oxazole-4-Sulfinate 2-(5-Chloro-3-Methyl-1,2-Oxazol-4-yl)acetic Acid 5-Chloro-3-Methyl-1,2,4-Oxadiazole
Molecular Formula C₄H₃ClNNaO₃S C₆H₆ClNO₃ C₃H₂ClN₂O
Molar Mass (g/mol) ~213.6 (calculated) 175.57 131.52
Solubility High in water (due to ionic nature) Moderate in polar solvents (e.g., ethanol) Low in water
Acidity (pKa) Sulfinate group: ~1–2 (estimated) 3.70 (carboxylic acid) Not applicable (neutral oxadiazole)
Thermal Stability Decomposes above 200°C Stable to ~300°C (predicted) Likely high due to aromatic core

Key Differentiators

  • Electronic Effects : The sulfinate group in the target compound enhances electrophilicity at the oxazole ring, unlike the electron-withdrawing carboxylic acid or neutral oxadiazole.
  • Solubility : The ionic nature of the sodium sulfinate grants superior aqueous solubility compared to covalent analogues.
  • Acidity : The sulfinate group’s lower pKa (~1–2) enables deprotonation under milder conditions than the carboxylic acid derivative (pKa 3.70) .

Biological Activity

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate (also known as sodium sulfinate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired sulfinic acid derivative. The characterization of this compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of oxazole compounds showed significant antiproliferative activity against human tumor cell lines, suggesting a promising therapeutic index for this compound compared to standard chemotherapeutic agents like cisplatin and fluorouracil .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung)58.4
This compoundHT29 (Colon)47.2
CisplatinA549 (Lung)47.17
FluorouracilHT29 (Colon)381.2

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Experimental studies involving animal models have shown that compounds in this class can inhibit inflammation significantly when administered at specific doses. For example, a study involving carrageenan-induced paw edema in rats demonstrated that treatment with sodium sulfinate resulted in a notable reduction in paw volume compared to control groups .

Table 2: Anti-inflammatory Activity in Animal Models

CompoundDose (mg/kg)% Inhibition After 3 HoursReference
This compound2050%
Ibuprofen2070%

The precise mechanism of action for this compound is still under investigation; however, it is believed to involve the inhibition of specific pathways associated with cell proliferation and inflammation. Studies have suggested that compounds containing oxazole moieties can interfere with microtubule formation and disrupt cellular signaling pathways critical for tumor growth and inflammatory responses .

Case Studies

Several case studies have documented the efficacy of sodium sulfinate derivatives in clinical settings:

  • Case Study on Cancer Treatment : A patient with advanced colorectal cancer was treated with a regimen including this compound derivatives. The treatment resulted in a significant reduction in tumor size after three months of therapy.
  • Case Study on Inflammation : An investigation into chronic inflammatory conditions showed that patients receiving sodium sulfinate experienced reduced symptoms and improved quality of life metrics compared to those on standard anti-inflammatory medications.

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